3-oxo-3-(1H-pyrrol-2-yl)propanenitrile
CAS No.: 90908-89-7
Cat. No.: VC20741832
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 90908-89-7 |
---|---|
Molecular Formula | C7H6N2O |
Molecular Weight | 134.14 g/mol |
IUPAC Name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile |
Standard InChI | InChI=1S/C7H6N2O/c8-4-3-7(10)6-2-1-5-9-6/h1-2,5,9H,3H2 |
Standard InChI Key | LMNWETGSSJEVSH-UHFFFAOYSA-N |
SMILES | C1=CNC(=C1)C(=O)CC#N |
Canonical SMILES | C1=CNC(=C1)C(=O)CC#N |
Chemical Structure and Characteristics
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile possesses a distinctive chemical structure that combines several functional groups in a single molecule. The compound features:
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A pyrrole ring: A five-membered aromatic heterocycle containing a nitrogen atom
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A carbonyl group: Adjacent to the pyrrole moiety, forming a ketone functional group
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A nitrile group: Located at the terminal position of the propane chain
This structural arrangement creates an electron-rich system with potential for various chemical interactions. The pyrrole ring contributes aromatic character, while the carbonyl and nitrile groups provide sites for nucleophilic attacks. The presence of the NH group in the pyrrole ring also allows for hydrogen bonding interactions, which can be significant in biological systems.
The compound's structure places it in an interesting chemical space between heterocyclic chemistry and nitrile chemistry, allowing it to participate in reactions characteristic of both domains. This dual reactivity makes it valuable in organic synthesis as a versatile building block.
Physical Properties
The physical properties of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile have been determined through both experimental measurements and computational predictions. Table 1 summarizes the key physical properties of this compound.
Property | Value |
---|---|
Molecular Weight | 134.14 g/mol |
Physical State at Room Temperature | Solid |
Melting Point | 75–77°C |
Boiling Point (Predicted) | 354.5 ± 22.0°C |
Density (Predicted) | 1.228 ± 0.06 g/cm³ |
pKa (Predicted) | 8.68 ± 0.10 |
These physical properties influence the compound's handling, storage, and application in various chemical processes. The relatively high melting point indicates significant intermolecular forces in the crystal structure, likely due to hydrogen bonding between the pyrrole NH groups. The predicted high boiling point suggests that the compound has low volatility under standard conditions.
Synthesis Methods
Several synthetic routes have been established for the preparation of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, each with specific advantages depending on the available starting materials and desired scale.
Classical Synthetic Approaches
One common synthetic approach involves the reaction of pyrrole with acrylonitrile in the presence of a base, followed by oxidation to introduce the keto group. This method typically employs mild conditions and is suitable for laboratory-scale synthesis.
Another established method starts from pyrrole and cyanoacetic acid, which undergo a condensation reaction to form the target compound . This route is particularly efficient when access to cyanoacetic acid derivatives is readily available.
Advanced Synthetic Techniques
Modern synthetic approaches have incorporated microwave-assisted synthesis, where pyrrole reacts with an appropriate nitrile under microwave irradiation. This technique offers advantages including:
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Significantly reduced reaction times
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Higher yields
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Fewer side products
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More environmentally friendly conditions
The choice of synthetic pathway significantly influences the yield and purity of the final product, with optimized conditions typically achieving yields of 70-85%.
Chemical Reactivity
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile demonstrates diverse chemical reactivity due to its multiple functional groups. Understanding these reactivity patterns is essential for its application in organic synthesis and medicinal chemistry.
Oxidation and Reduction Reactions
The compound can undergo oxidation reactions to form various derivatives, depending on the oxidizing agent employed. Similarly, reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution Reactions
The nitrile group in 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted products. These transformations are valuable for creating derivative libraries for structure-activity relationship studies.
Cycloaddition and Condensation Reactions
The compound can serve as a building block in cycloaddition reactions, potentially leading to the formation of complex heterocyclic systems. Furthermore, the carbonyl group can participate in condensation reactions with appropriate nucleophiles, including amines and hydrazines, to form imines, hydrazones, and related compounds.
Biological Activities and Applications
Research into 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile has revealed various potential biological activities and applications across multiple fields.
Antimicrobial Properties
Initial studies have suggested that 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile may exhibit antimicrobial properties. This activity is particularly significant given the growing concern about antimicrobial resistance worldwide. The compound's structural features, particularly the pyrrole ring and nitrile functionality, may contribute to its potential antimicrobial effects.
Applications in Medicinal Chemistry
Due to its potential biological activities, 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile may serve as a lead compound for developing new pharmaceuticals. Its core structure can be modified to enhance potency, selectivity, and pharmacokinetic properties. The compound belongs to a broader class of 2-cyanoacrylate derivatives, some of which have shown promise in various therapeutic areas .
Research has indicated that related 2-cyanoacrylate compounds containing pyrazole or 1,2,3-triazole moieties have demonstrated herbicidal activities against various plant species . This suggests that modifications of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile might lead to compounds with agricultural applications.
Applications in Organic Synthesis
The compound's unique chemical structure makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds. It can serve as a building block for creating compound libraries with diverse structural features, which is particularly useful in drug discovery programs.
Manufacturer | Product Description | Packaging | Price (USD) |
---|---|---|---|
TRC | 2-Cyanoacetylpyrrole | 2g | $1,055 |
Biosynth Carbosynth | 2-Cyanoacetylpyrrole | 2g | $1,092 |
Matrix Scientific | 3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile >95% | 5g | $975 |
American Custom Chemicals Corporation | 3-OXO-3-(1H-PYRROL-2-YL)PROPANENITRILE 95.00% | 5mg | $502.38 |
Biosynth Carbosynth | 2-Cyanoacetylpyrrole | 1g | $600.60 |
This pricing information indicates that the compound is relatively expensive, likely due to its specialized synthesis requirements and limited demand beyond research applications . The significant price variation among suppliers suggests differences in purity, synthesis methods, or market positioning.
Structure-Activity Relationships and Analogs
Several compounds share structural similarities with 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, each with unique properties. Structural modifications can significantly alter the compound's biological activity profile and chemical reactivity.
Replacing the pyrrole ring with other heterocyclic structures, such as pyridine or thiophene, can lead to compounds with different electronic properties and biological activities. For instance, 3-oxo-3-(pyridin-4-yl)propanenitrile contains a pyridine ring instead of pyrrole and exhibits different biological activity profiles due to the altered nitrogen placement.
More complex analogs, such as 3-oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile, incorporate additional ring systems like thiophene, potentially enhancing electronic properties compared to pyrrole-based compounds.
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